N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide
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Overview
Description
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide typically involves the reaction of 1H-imidazole with a suitable alkylating agent to introduce the pentyl chain. This is followed by the reaction with phenyl acetate to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazolines .
Scientific Research Applications
N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. Additionally, the compound can interact with biological membranes, altering their permeability and function .
Comparison with Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness: N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
88137-95-5 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-[2-(5-imidazol-1-ylpentoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H21N3O2/c1-14(20)18-15-7-3-4-8-16(15)21-12-6-2-5-10-19-11-9-17-13-19/h3-4,7-9,11,13H,2,5-6,10,12H2,1H3,(H,18,20) |
InChI Key |
JQPBECKVWRPAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCCCCN2C=CN=C2 |
Origin of Product |
United States |
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